molecular formula C7H8ClIN2 B13089105 5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine

Cat. No.: B13089105
M. Wt: 282.51 g/mol
InChI Key: UQFKXNAUWRVXOT-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4,6-dimethylpyridin-2-amine. The process includes:

    Iodination: The subsequent introduction of an iodine atom at the 3-position using iodine monochloride or N-iodosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4,6-dimethylpyridin-2-amine: Lacks the iodine atom, which may affect its reactivity and binding properties.

    2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine: Similar structure but different positioning of the chlorine and iodine atoms, leading to different chemical behavior.

    4,6-Dimethylpyridin-2-amine: Lacks both chlorine and iodine atoms, making it less reactive in certain types of chemical reactions.

Uniqueness

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine is unique due to the specific positioning of chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

5-chloro-3-iodo-4,6-dimethylpyridin-2-amine

InChI

InChI=1S/C7H8ClIN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)

InChI Key

UQFKXNAUWRVXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1I)N)C)Cl

Origin of Product

United States

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